molecular formula C17H24O4 B12836914 3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate

3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate

Cat. No.: B12836914
M. Wt: 292.4 g/mol
InChI Key: LMFJDMPXSJSHPO-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate is a phenolic compound that has been isolated from various natural sources. It is known for its unique chemical structure, which includes a hydroxyphenyl group and a 6-methyl-3-oxoheptanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate typically involves the esterification of 3-(4-hydroxyphenyl)propionic acid with 6-methyl-3-oxoheptanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets and pathways. For instance, in plants, it modulates root system architecture by influencing auxin signaling pathways. This compound can also affect the balance of reactive oxygen species (ROS) and nitric oxide (NO) in cells, thereby impacting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate plant growth and secondary metabolite accumulation sets it apart from other phenolic compounds .

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate

InChI

InChI=1S/C17H24O4/c1-13(2)5-8-16(19)12-17(20)21-11-3-4-14-6-9-15(18)10-7-14/h6-7,9-10,13,18H,3-5,8,11-12H2,1-2H3

InChI Key

LMFJDMPXSJSHPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)CC(=O)OCCCC1=CC=C(C=C1)O

Origin of Product

United States

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